molecular formula C15H22BNO3 B2984406 N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide CAS No. 397843-97-9

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Cat. No.: B2984406
CAS No.: 397843-97-9
M. Wt: 275.16
InChI Key: ZNGMWIOQGSQJFB-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic compound featuring a boronic acid derivative and an amide functional group

Synthetic Routes and Reaction Conditions:

  • Miyaura Borylation Reaction: This method involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under an inert atmosphere at elevated temperatures.

  • Amidation Reaction: The resulting boronic acid derivative can then undergo amidation with propionic acid or its derivatives to form the target compound. This reaction is often carried out using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.

  • Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Alcohols: Resulting from reduction reactions.

  • Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and agrochemicals.

Comparison with Similar Compounds

  • N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

  • N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness: N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is unique due to its specific combination of a boronic acid group and a propionamide moiety

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGMWIOQGSQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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